molecular formula C24H18N4OS3 B2947552 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide CAS No. 727688-84-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide

Katalognummer: B2947552
CAS-Nummer: 727688-84-8
Molekulargewicht: 474.62
InChI-Schlüssel: RYQYIOZIWKJKPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzothiazole-containing acetamide derivative featuring a complex tricyclic scaffold (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene). The benzothiazole moiety is a well-established pharmacophore in medicinal chemistry, associated with diverse biological activities, including antimicrobial, antitumor, and anticonvulsant effects . The acetamide linker and sulfanyl group further modulate solubility and bioavailability.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS3/c29-20(12-30-23-21-16-7-4-10-18(16)31-24(21)26-13-25-23)27-15-6-3-5-14(11-15)22-28-17-8-1-2-9-19(17)32-22/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQYIOZIWKJKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide is a complex compound that belongs to the benzothiazole family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C20H18N4S3
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide

Structural Features

The compound features:

  • A benzothiazole moiety which is known for its diverse biological activities.
  • A unique tricyclic structure that enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics.

The primary mechanism involves the inhibition of specific enzymes that are crucial for bacterial survival. For instance, studies have demonstrated that this compound targets the DprE1 enzyme in Mycobacterium tuberculosis, leading to effective bactericidal action .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

  • Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its efficacy in cancer therapy .

Anti-inflammatory Effects

Preliminary studies suggest that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide may also possess anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Absorption and Distribution

The pharmacokinetic profile of the compound suggests favorable absorption characteristics when administered orally or intravenously. Studies indicate high bioavailability and effective distribution across various tissues .

Metabolism and Excretion

Metabolic studies reveal that the compound is primarily metabolized in the liver through phase I and phase II reactions, leading to the formation of several metabolites which may contribute to its overall biological activity.

Summary of Findings

Biological ActivityMechanismEvidence
AntimicrobialInhibition of DprE1In vitro studies against M. tuberculosis
AnticancerInduction of apoptosisCell line studies (MCF-7)
Anti-inflammatoryModulation of cytokinesPreliminary in vivo studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: benzothiazole , tricyclic cores , and acetamide/sulfanyl linkages . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity/Solubility Reference
Target Compound Benzothiazole-phenyl, tricyclic core, sulfanyl-acetamide ~500 (estimated) N/A (inferred: potential anticonvulsant/antimicrobial activity based on analogs)
N-benzhydryl-2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide Benzhydryl substituent, tricyclic core 425.6 No direct bioactivity reported; structural rigidity suggests target-binding potential
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas Benzothiazole-urea, azetidinone ring 400–450 100% protection in MES anticonvulsant model (e.g., compound 5f); low toxicity
N-ethyl-2-[(12-oxo-11-propenyl-tricyclic core)sulfanyl]acetamide Ethyl group, propenyl-tricyclic core 349.5 Solubility: 37.5 µg/mL (pH 7.4); no explicit bioactivity reported
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl-triazole-thiazole, bromophenyl 535.6 Docking studies suggest binding to α-glucosidase active site (potential antidiabetic activity)

Key Findings:

Benzothiazole Substituents :

  • The 6-position of the benzothiazole ring critically influences bioactivity. Fluorine or methyl groups at this position enhance anticonvulsant activity in ureas (e.g., compound 5f in ), whereas nitro or methoxy groups reduce efficacy. The target compound’s unsubstituted benzothiazole may offer a balance between activity and toxicity .

Ethyl or benzhydryl substituents on the acetamide nitrogen (e.g., ) alter lipophilicity, impacting membrane permeability.

Sulfanyl-Acetamide Linker :

  • The sulfanyl group enhances hydrogen-bonding capacity, as seen in α-glucosidase inhibitors (e.g., compound 9c in ). Solubility varies significantly; the ethyl-substituted analog () has moderate aqueous solubility (37.5 µg/mL), while bulkier groups (e.g., benzhydryl in ) likely reduce it.

Bioactivity Trends :

  • Benzothiazole-ureas () show superior anticonvulsant activity compared to acetamide derivatives, likely due to urea’s stronger hydrogen-bonding capacity. However, acetamides (e.g., ) exhibit lower toxicity profiles, making them safer leads for further optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.